N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide

Kinase Inhibition PIM1 CDC7

Select N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide for its validated 4‑piperidinyl geometry that precisely orients the N‑methylacetamide warhead into the ATP pocket. The 5‑bromopyrimidine hinge binder delivers measurable affinity (class‑validated IC50 ≈ 107 nM in closely related analogs) and provides a heavy‑atom anomalous scattering marker for unambiguous co‑crystallography phasing. This brominated variant outperforms chloro and des‑halogen analogs in cross‑coupling diversification (Suzuki, Buchwald‑Hartwig, Sonogashira), enabling rapid SAR exploration. Medicinal chemistry teams targeting PIM1, PIM3, CDC7, or CAMKK2 should prioritize this scaffold to maintain the selectivity fingerprint unique to the N‑methyl, 4‑piperidinyl series.

Molecular Formula C12H17BrN4O
Molecular Weight 313.19 g/mol
CAS No. 2549011-89-2
Cat. No. B6434956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide
CAS2549011-89-2
Molecular FormulaC12H17BrN4O
Molecular Weight313.19 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1CCN(CC1)C2=NC=C(C=N2)Br
InChIInChI=1S/C12H17BrN4O/c1-9(18)16(2)11-3-5-17(6-4-11)12-14-7-10(13)8-15-12/h7-8,11H,3-6H2,1-2H3
InChIKeyRLFYISLHTSMIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide (CAS 2549011-89-2): A Piperidinyl-Pyrimidine Scaffold for Kinase-Targeted Chemical Biology


N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide (CAS 2549011-89-2) is a synthetic small molecule incorporating a 5-bromopyrimidine group, a piperidine linker, and an N-methylacetamide terminus. It belongs to the broader class of 2-aminopyrimidine-based kinase inhibitors, a scaffold heavily exploited in medicinal chemistry for developing ATP-competitive probes targeting PIM, CDC7, and related serine/threonine kinases [1]. The bromine atom at the pyrimidine 5-position is a key structural feature, enabling halogen-bonding interactions within kinase hinge regions and offering a synthetic handle for further derivatization via cross-coupling chemistry .

Why N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide Cannot Be Replaced by Generic Pyrimidine Analogs


The scientific selection of N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide over close analogs hinges on the synergistic combination of three structural features that are absent in simpler congeners: (1) the N-methylacetamide group, which modulates lipophilicity and metabolic stability relative to primary acetamides; (2) the 4-piperidinyl linkage, which imposes a specific spatial orientation of the acetamide warhead; and (3) the 5-bromopyrimidine ring, which provides both a heavy-atom binding anchor and a vector for structure-activity relationship (SAR) expansion [1]. Generic 'bromopyrimidine' or 'piperidinyl-acetamide' building blocks fail to recapitulate this precise geometry, leading to documented shifts in target selectivity and potency within kinase inhibitor programs [2].

Quantitative Differentiation Guide for N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide: Comparator-Based Evidence


Scaffold-Dependent Kinase Inhibition: 5-Bromopyrimidin-2-yl-piperidin-4-yl Core Demonstrates Nanomolar Potency

The 5-bromopyrimidin-2-yl-piperidin-4-yl core, which is the central motif of the target compound, has been validated in a closely related analog (N2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]acetyl]-3-cyclohexyl-N-[2-[(4-methoxyphenyl)amino]ethyl]-L-alaninamide) as an enzyme inhibitor with an IC50 of 107 nM [1]. In contrast, the regioisomeric 3-piperidinyl analog (N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide) shows a divergent selectivity profile, primarily targeting kinase insert domains rather than the ATP pocket, as evidenced by differential activity in pathway-specific reporter assays [2]. This demonstrates that the 4-piperidinyl substitution pattern is a critical determinant of kinase hinge-binding competency.

Kinase Inhibition PIM1 CDC7 Scaffold Hopping

Halogen-Dependent Binding Affinity: Bromine at Pyrimidine 5-Position Enhances Halogen Bonding vs. Chlorine Analogs

The 5-bromopyrimidine moiety in the target compound enables halogen bonding with backbone carbonyls in kinase hinge regions, a interaction that is significantly stronger than the analogous 5-chloropyrimidine due to bromine's larger polarizable surface area and more positive sigma-hole potential [1]. In published kinase inhibitor series, the Br→Cl replacement on a pyrimidine scaffold has been shown to reduce binding affinity by 3- to 10-fold, translating to a >0.5 log unit drop in potency [2]. While no direct head-to-head comparison is available for this exact compound, the class-level precedent is strong: 5-bromopyrimidine consistently outperforms 5-chloropyrimidine in ATP-competitive binding assays where halogen bonding is structurally confirmed.

Halogen Bonding Kinase Hinge Binder 5-Bromopyrimidine SAR

N-Methylacetamide vs. Primary Acetamide: Modulation of Lipophilicity and Hydrogen-Bond Donor Capacity

The N-methyl substitution on the acetamide group in the target compound eliminates one hydrogen-bond donor (HBD) relative to the primary acetamide analog. This single structural modification reduces the HBD count from 2 to 1, which is significant for compliance with Lipinski's Rule of Five and for improving passive membrane permeability [1]. The calculated clogP for the N-methylacetamide scaffold is approximately 3.14, compared to an estimated 2.5–2.8 for the primary acetamide counterpart [2]. This ~0.3–0.6 log unit increase in lipophilicity can meaningfully enhance cell permeability in Caco-2 and PAMPA assays, as demonstrated across multiple acetamide-containing kinase inhibitor series.

Lipophilicity Hydrogen Bond Donor N-Methylacetamide Permeability

Heavy Atom Effect: Bromine as a Phasing and Anomalous Scattering Tool in Structural Biology

The bromine atom at the pyrimidine 5-position provides a unique advantage for X-ray crystallography that is absent in chloro, fluoro, or des-halogen analogs. Bromine has an anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα) that is significantly stronger than chlorine (f'' ≈ 0.36 e⁻) and sulfur (f'' ≈ 0.56 e⁻), making it a preferred intrinsic heavy atom for SAD/MAD phasing in protein-ligand co-crystallography [1]. This property is particularly well-documented for bromopyrimidine-containing ligands, where the bromine signal can be used to unambiguously locate the ligand within the electron density map, providing definitive binding mode information without the need for additional heavy-atom soaking [2].

X-ray Crystallography Heavy Atom Derivatization Bromine Phasing Structural Biology

Optimal Application Scenarios for N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide in Drug Discovery and Chemical Biology


Kinase Inhibitor Hit Expansion and Lead Optimization

This compound is ideally suited as a starting scaffold for ATP-competitive kinase inhibitor programs targeting PIM1, PIM3, CDC7, or CAMKK2. The 5-bromopyrimidine hinge binder provides measurable affinity (class-validated at IC50 = 107 nM in closely related analogs) [1], while the N-methylacetamide offers an improved physicochemical profile over primary acetamide analogs. Medicinal chemistry teams should prioritize this scaffold over generic 2-aminopyrimidine building blocks to maintain the validated 4-piperidinyl geometry essential for ATP-pocket engagement.

X-ray Crystallography and Fragment-Based Drug Discovery (FBDD)

The intrinsic bromine atom serves as an unambiguous anomalous scattering marker for protein-ligand co-crystallography, enabling direct experimental determination of binding pose without additional heavy-atom derivatization [2]. Structural biology core facilities and FBDD groups should select this brominated variant over chloro or des-halogen analogs to reduce phasing ambiguity and accelerate structure-guided design cycles.

Covalent Probe Development via Bromine Replacement Chemistry

The 5-bromopyrimidine group is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the pyrimidine ring to explore SAR vectors. For chemical biology groups developing targeted covalent inhibitors or PROTAC linkers, this compound provides a modular entry point that is not accessible with non-halogenated or chloro-substituted analogs, which exhibit lower reactivity in cross-coupling transformations.

Selectivity Profiling Against Kinase Panel Screens

The combination of the 5-bromopyrimidine hinge binder and the N-methylacetamide group confers a selectivity fingerprint that differs from both 5-chloropyrimidine and primary acetamide counterparts, as evidenced by differential activity in PIM kinase isoform assays (PIM1 vs. PIM3) [3]. Researchers conducting broad kinase selectivity panels should include this compound to establish a baseline selectivity profile for the N-methyl, 4-piperidinyl chemical series, supporting rational procurement of follow-up analogs.

Quote Request

Request a Quote for N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.